(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
CAS No.: 898434-94-1
Cat. No.: VC4428926
Molecular Formula: C19H24BrN5O2
Molecular Weight: 434.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898434-94-1 |
|---|---|
| Molecular Formula | C19H24BrN5O2 |
| Molecular Weight | 434.338 |
| IUPAC Name | [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(5-bromofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C19H24BrN5O2/c20-16-6-5-15(27-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-1-2-4-10-23/h5-8H,1-4,9-14H2 |
| Standard InChI Key | RZMGYPVURVIGPZ-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Introduction
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a complex organic compound with a molecular formula of C19H24BrN5O2 and a molecular weight of 434.3 g/mol . This compound features a unique combination of structural elements, including an azepane ring, a pyridazine ring, a piperazine moiety, and a bromofuran group. These components contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic synthesis techniques. These may include the formation of the pyridazine and piperazine moieties, followed by the introduction of the bromofuran group. Characterization is usually performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of the compound.
Biological Activities and Potential Applications
While specific biological activities of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone have not been extensively reported, compounds with similar structural elements have shown promise in various therapeutic areas. For instance, pyridazine and piperazine derivatives are often explored for their antiviral, antibacterial, and antifungal properties . The bromofuran group may contribute additional biological effects, such as antioxidant or cytotoxic activities.
Research Findings and Future Directions
Given the limited availability of specific research findings on (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone, further studies are needed to fully elucidate its biological activities and potential therapeutic applications. Future research should focus on in vitro and in vivo assays to assess its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume